molecular formula C20H26N4O2 B2672590 N-benzyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226430-97-2

N-benzyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2672590
CAS No.: 1226430-97-2
M. Wt: 354.454
InChI Key: NWXOQRJYPNOEQE-UHFFFAOYSA-N
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Description

N-benzyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Studies

  • Histamine H4 Receptor Ligands : A study on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) found that modifying the core pyrimidine moiety and other positions led to compounds with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This highlights the potential use of such compounds in pain management and inflammation control (Altenbach et al., 2008).

Antitumor and Antifolate Agents

  • Anticancer Activity : Pyrimidine analogs, such as 5-deazaaminopterin and its derivatives, have shown significant anticancer activity both in vitro and in vivo. These compounds were synthesized from various pyrimidine bases and tested for their efficacy against cancer (Su et al., 1986).
  • Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Compounds synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have shown promising results. One particular compound, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was highly potent against human TS and DHFR, indicating its potential as an antitumor agent (Gangjee et al., 2008).

Antimicrobial and Antibacterial Properties

  • Antimicrobial Activity : Pyrimidine-incorporated Schiff bases of isoniazid have been synthesized and evaluated for their antimicrobial and antituberculosis activity. These compounds exhibited good antibacterial, antifungal, and antituberculosis activity, making them candidates for further study in the field of infectious diseases (Soni & Patel, 2017).

Crystal Structures and Molecular Conformations

  • Crystal Structures of Pyrimidine Derivatives : The crystal structures of various 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were analyzed, revealing important insights into their molecular conformations. These studies are crucial for understanding the interactions of these compounds at the molecular level (Subasri et al., 2016).

Herbicide Development

  • Herbicidal Activity : Research on methyl 6-acetyl-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, a prototype for the herbicide KIH‐6127, demonstrated significant herbicidal activity against Barnyard grass in paddy rice. This indicates the utility of pyrimidine derivatives in agricultural applications (Tamaru et al., 1997).

Corrosion Inhibition

  • Corrosion Inhibition : Pyrimidinic Schiff bases have been evaluated for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds showed good inhibition even at low concentrations, indicating their potential use in industrial applications (Ashassi-Sorkhabi et al., 2005).

Properties

IUPAC Name

N-benzyl-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15-8-10-24(11-9-15)20-22-16(2)12-19(23-20)26-14-18(25)21-13-17-6-4-3-5-7-17/h3-7,12,15H,8-11,13-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXOQRJYPNOEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.